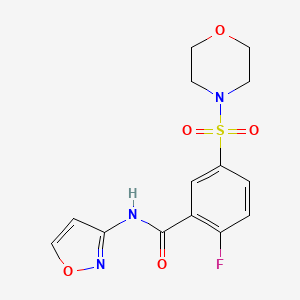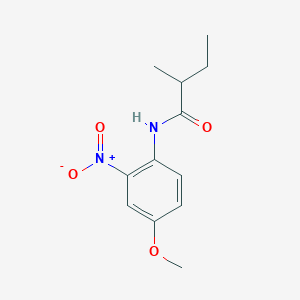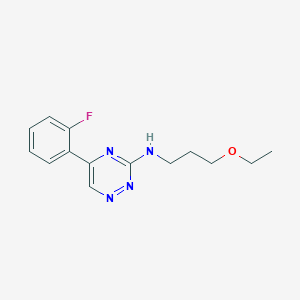
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide, also known as NSC745887, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides and has been studied extensively for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of enzymes involved in various disease pathways. For example, this compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. By inhibiting these enzymes, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can prevent the growth and proliferation of cancer cells. Additionally, this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. Additionally, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can reduce the levels of pro-inflammatory cytokines in animal models of arthritis, leading to a reduction in inflammation. This compound has also been shown to increase the levels of antioxidant enzymes in animal models of Parkinson's disease, leading to a reduction in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied in various disease models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to using N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide in lab experiments. This compound has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide. One potential area of research is the development of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with N-benzyl-2-pyridinamine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-benzyl-4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-15-10-11-17(13-18(15)22(23)24)27(25,26)21(19-9-5-6-12-20-19)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFOLOVTGNXEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)
![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)

![ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4988516.png)
![4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine](/img/structure/B4988521.png)